molecular formula C16H21NO4 B1212334 Edulinine CAS No. 27495-36-9

Edulinine

Cat. No. B1212334
CAS RN: 27495-36-9
M. Wt: 291.34 g/mol
InChI Key: NHNXJYYEQLVCAZ-CYBMUJFWSA-N
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Description

Edulinine, also known as (S)-Edulinine, belongs to the class of organic compounds known as hydroquinolones . Hydroquinolones are compounds containing a hydrogenated quinoline bearing a ketone group .


Synthesis Analysis

The chiral quinoline alkaloids platydesmine 3, platydesmine methosalt 4, and edulinine 9, have been synthesized in enantiopure form via asymmetric dihydroxylation of the achiral alkaloid atanine 1 . The structure of edulinine has also been confirmed by synthesis .


Physical And Chemical Properties Analysis

Edulinine has a molecular weight of 291.34 . It has a melting point of 25.9 °C and a predicted boiling point of 476.5±45.0 °C . It is soluble in water, with an estimated solubility of 8578 mg/L at 25 °C .

Scientific Research Applications

Endocrine Disruption and Health Impacts

Edulinine, identified in the methanol extract of the leaves of Orixa japonica, is noted for its muscle relaxant properties, similar to the effects of papaverine. Its activity was found to be comparable in relaxing rat small intestine muscle, suggesting potential therapeutic applications in gastrointestinal disorders or as a model compound for studying muscle relaxation mechanisms (Funayama et al., 2001).

In a broader context, research on endocrine-disrupting chemicals (EDCs), although not specifically focusing on Edulinine, underscores the importance of understanding the potential endocrine-related effects of various substances. These studies emphasize the significance of discerning the endocrine impact of chemicals, including those like Edulinine, for public health and disease prevention (Gore et al., 2015).

Biocompatibility and Drug Delivery Systems

The use of inulin, a polysaccharide related to Edulinine, in the production of delivery systems for nucleic acid-based drugs (NABDs) such as siRNA, highlights the potential of Edulinine-like compounds in pharmaceutical applications. Inulin's biocompatibility makes it an interesting candidate for developing drug delivery mechanisms, potentially applicable to Edulinine derivatives or analogs (Cavallaro et al., 2016).

Environmental and Ecotoxicological Concerns

While not directly related to Edulinine, research on the environmental impacts of various compounds, including endocrine disruptors, is relevant for understanding the broader context of any chemical's use and its potential ecological consequences. This research emphasizes the need for careful assessment and regulation of chemicals to mitigate their environmental and health impacts (Wirbisky & Freeman, 2015).

properties

IUPAC Name

3-[(2R)-2,3-dihydroxy-3-methylbutyl]-4-methoxy-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,20)13(18)9-11-14(21-4)10-7-5-6-8-12(10)17(3)15(11)19/h5-8,13,18,20H,9H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNXJYYEQLVCAZ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C2=CC=CC=C2N(C1=O)C)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CC1=C(C2=CC=CC=C2N(C1=O)C)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950183
Record name 3-(2,3-Dihydroxy-3-methylbutyl)-4-methoxy-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edulinine

CAS RN

27495-36-9
Record name 3-[(2R)-2,3-Dihydroxy-3-methylbutyl]-4-methoxy-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27495-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edulinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027495369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,3-Dihydroxy-3-methylbutyl)-4-methoxy-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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